Lower Acute Toxicity vs. Colchicine
The unlabeled parent compound (3-demethylthiocolchicine) demonstrates markedly reduced acute toxicity compared to colchicine. In a murine model, the LD50 for 3-demethylthiocolchicine was 11.3 mg/kg versus 1.6 mg/kg for colchicine, representing an approximately 7.1-fold improvement in acute tolerability while maintaining equipotent efficacy in blocking casein-induced amyloidogenesis [1]. Thiocolchicine, a close structural analog differing by methylation at the 3-position, exhibited an LD50 of 1.0 mg/kg—even more toxic than colchicine [1].
| Evidence Dimension | Acute toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 11.3 mg/kg |
| Comparator Or Baseline | Colchicine: LD50 = 1.6 mg/kg; Thiocolchicine: LD50 = 1.0 mg/kg |
| Quantified Difference | 7.1-fold lower toxicity vs. colchicine; 11.3-fold lower vs. thiocolchicine |
| Conditions | Murine model; casein-induced amyloidogenesis blockade; systemic administration |
Why This Matters
The 7-fold toxicity advantage of 3-demethylthiocolchicine over colchicine, with retained efficacy, makes it the superior reference standard for safety pharmacology and toxicokinetic studies where colchicine's narrow therapeutic index precludes meaningful investigation.
- [1] Brandely M, et al. Colchicine analogues: effect on amyloidogenesis in a murine model and, in vitro, on polymorphonuclear leukocytes. Int J Immunopharmacol. 1992; 14(6): 1019-1025. View Source
